3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a thiadiazole ring attached to the amide nitrogen. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aromatic aldehyde under acidic conditions.
Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and thiadiazole groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Another compound with methoxy groups and a different functional group.
Uniqueness
3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its benzamide core, methoxy substitutions, and thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIUNIFVZQSES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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